molecular formula C18H16ClN3 B14435096 1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine CAS No. 83008-58-6

1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine

Cat. No.: B14435096
CAS No.: 83008-58-6
M. Wt: 309.8 g/mol
InChI Key: DMDCXTCQQQFXAV-UHFFFAOYSA-N
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Description

1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine typically involves the diazotization of an aromatic amine followed by coupling with a naphthylamine derivative. The process begins with the diazotization of 2-chloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N-ethylnaphthalen-2-amine in an alkaline medium to yield the desired azo compound .

Industrial Production Methods

Industrial production of azo compounds often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pH, and reagent concentrations. Continuous flow reactors and automated systems are commonly used to ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine has diverse applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine involves its interaction with biological molecules. The azo group can undergo reduction in vivo, leading to the formation of active metabolites that interact with cellular targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also act as an inhibitor of specific enzymes or pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(E)-(2-Methoxyphenyl)diazenyl]-N-ethylnaphthalen-2-amine
  • 1-[(E)-(2-Bromophenyl)diazenyl]-N-ethylnaphthalen-2-amine
  • 1-[(E)-(2-Iodophenyl)diazenyl]-N-ethylnaphthalen-2-amine

Uniqueness

1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s stability and alter its interaction with biological targets compared to other similar compounds .

Properties

CAS No.

83008-58-6

Molecular Formula

C18H16ClN3

Molecular Weight

309.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine

InChI

InChI=1S/C18H16ClN3/c1-2-20-17-12-11-13-7-3-4-8-14(13)18(17)22-21-16-10-6-5-9-15(16)19/h3-12,20H,2H2,1H3

InChI Key

DMDCXTCQQQFXAV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=CC=C3Cl

Origin of Product

United States

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